molecular formula C7H6Cl2O3S B1357326 3-Chloro-4-methoxybenzenesulfonyl chloride CAS No. 22952-43-8

3-Chloro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1357326
CAS No.: 22952-43-8
M. Wt: 241.09 g/mol
InChI Key: UMTPXDWZAKJPNY-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzenesulfonyl chloride (3-CMBSC) is a widely used reagent in organic synthesis, which is used to synthesize a variety of compounds. It is also used in a variety of scientific research applications, including biochemical and physiological studies. The purpose of

Scientific Research Applications

Chemical Reactions and Syntheses

3-Chloro-4-methoxybenzenesulfonyl chloride plays a significant role in various chemical reactions and syntheses. It is used in diazo reactions with unsaturated compounds, forming specific derivatives of butadienes and butenes. This process involves the reaction of butadienes with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes in the presence of copper chlorides, leading to the formation of 4-aryl-3-chloro-1-butenes (Smalius & Naidan, 2006). Additionally, this compound is a versatile sulfonating agent, useful for preparing sulfonamides and serving as an N-protecting group (Raheja & Johnson, 2001).

Dye Intermediates and Characterization

This compound is integral in the synthesis and characterization of dye intermediates. For instance, it is used in the preparation of sulfonamide-based dye intermediates, contributing to high-yield production of specific diamino compounds (Bo, 2007). It also plays a role in synthesizing sulfonamide dye intermediates involving reactions with other sulfonyl chlorides, leading to the development of new dyes (Yun-xia, 2004).

Solvolysis and Kinetics Studies

In the realm of physical organic chemistry, this compound is utilized in studies investigating solvolysis and kinetics. It is essential for understanding the rate constants and product selectivities in solvolyses of related sulfonyl chlorides in various aqueous mixtures (Bentley, Jones, Kang, & Koo, 2009).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies involving this compound contribute to our understanding of molecular structure and electronic properties. Research involving vibrational spectroscopic studies and calculations using density functional theory helps in comprehending the molecular geometry, energy gap, and non-linear optical activity of this compound (Nagarajan & Krishnakumar, 2018).

Enzyme Inhibitory Activities and Molecular Docking

3-Chloro-4-methoxybenzenesulfonylchloride is also involved in synthesizing compounds with potential enzyme inhibitory activities. Research on novel compounds synthesized through conventional and microwave-assisted methods involving this chloride showed significant inhibition against various enzymes, indicating its importance in pharmacological and biochemical research (Virk et al., 2018).

Green Synthesis and Environmental Considerations

In environmental chemistry, this compound is part of green synthesis processes. A study demonstrated a novel method for the synthesis of a related compound, 3-nitrobenzenesulfonyl chloride, reducing acidic waste gas and wastewater, indicating its role in eco-friendly chemical processes (Zhong-xiu, 2009).

Bioconjugation and Analytical Applications

Furthermore, this compound is used in bioconjugation and analytical chemistry. For instance, its derivatization with biological samples for UV detection demonstrates its utility in sensitive and quantitative analytical methods (Wang et al., 2010).

Safety and Hazards

3-Chloro-4-methoxybenzenesulfonyl chloride is classified as Eye Damage 1 and Skin Corrosion 1B . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis

Result of Action

The molecular and cellular effects of 3-Chloro-4-methoxybenzenesulfonyl chloride are not well-documented. As a sulfonyl chloride, it is expected to be reactive and may form covalent bonds with various biological molecules, potentially altering their function. Specific studies on the biological effects of this compound are lacking .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamide bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amines to form sulfonamides, which are important in medicinal chemistry for the development of drugs. The nature of these interactions involves the nucleophilic attack of the amine on the sulfonyl chloride group, leading to the formation of a stable sulfonamide bond .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes through sulfonamide bond formation. It can impact cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key proteins involved in these processes. For example, the modification of enzymes by this compound can lead to changes in their catalytic activity, thereby affecting metabolic pathways and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with nucleophilic groups such as amines. This binding interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is generally stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained modifications of proteins and enzymes, resulting in altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. For example, the formation of sulfonamide bonds with metabolic enzymes can alter their activity, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters or diffuse passively. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and reactivity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. This compound can be directed to specific compartments or organelles through targeting signals or modifications. For example, it may localize to the nucleus if it modifies nuclear proteins or to the mitochondria if it interacts with mitochondrial enzymes. The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct environments for biochemical reactions .

Properties

IUPAC Name

3-chloro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTPXDWZAKJPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587990
Record name 3-Chloro-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22952-43-8
Record name 3-Chloro-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methoxybenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

Under N2 atmosphere, 41.25 mL chlorosulfonic acid was cooled in an ice bath, and under stirring 22.26 mL 2-chloroanisole was added dropwise. The mixture was heated to 55° C.; after 10 min. the heat source was removed and the mixture was stirred overnight at room temperature. The mixture was poured into ice water and extracted twice with DCM. The combined organic layers were dried over MgSO4 and evaporated to dryness. The residue was purified by flash chromatography (PA/EA 9:1) to give 24.94 g (50%) of a beige oil. 1H NMR (400 MHz, CDCl3) δ 4.03 (s, 3H), 7.08 (d, J=8.73 Hz, 1H), 7.94 (dd, J=9.03, 2.41 Hz, 1H), 8.06 (d, J=2.41 Hz, 1H).
Quantity
41.25 mL
Type
reactant
Reaction Step One
Quantity
22.26 mL
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods III

Procedure details

A stirred solution of 2-chloroanisole (8.90 mL, 70.1 mmol) in chloroform (100 mL) was cooled to 0° C., and treated drop-wise with chlorosulfonic acid (9.3 mL, 140 mmol). After stirring at room temperature for 14 hours, the reaction mixture was poured into ice-water (250 mL) and the separated, aqueous phase extracted with chloroform (2×50 mL). The combined organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to a viscous oil which crystallized upon standing (8.58 g, 52%), m.p. 78° C.;
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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